Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate

Overview

Description

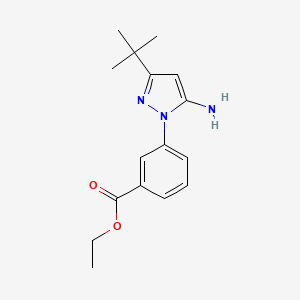

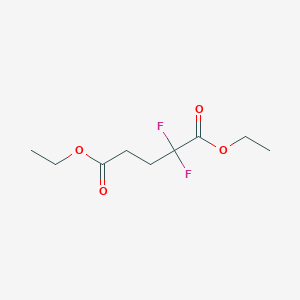

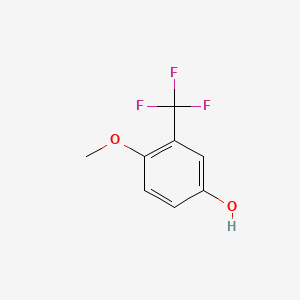

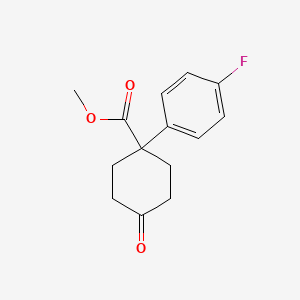

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with a fluorophenyl group, a ketone, and a carboxylate ester

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The presence of the fluorophenyl group may influence the compound’s interaction with its targets, potentially enhancing its binding affinity and leading to more pronounced changes in cellular activity.

Biochemical Pathways

It is known that similar compounds can influence a variety of biochemical pathways, leading to diverse biological activities

Pharmacokinetics

Similar compounds have been shown to have high gastrointestinal absorption and are considered to be blood-brain barrier permeant .

Result of Action

Similar compounds have been shown to have a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature and light intensity can affect the absorption and efficacy of similar compounds . .

Biochemical Analysis

Biochemical Properties

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoacylglycerol lipase (MAGL), a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . This interaction is competitive with respect to the 2-AG substrate, leading to the elevation of 2-AG levels and subsequent activation of cannabinoid receptors CB1 and CB2 .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in rodent brain studies, the compound time- and dose-dependently bound to MAGL, indirectly leading to CB1 receptor occupancy by raising 2-AG levels . This elevation in 2-AG levels has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MAGL. By inhibiting MAGL, the compound prevents the degradation of 2-AG, leading to increased levels of this endocannabinoid . The elevated 2-AG levels then activate CB1 and CB2 receptors, which are involved in various physiological processes such as mood regulation, appetite control, and pain modulation . Additionally, the compound has been shown to bind to MAGL in a competitive mode with respect to the 2-AG substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits time-dependent binding to MAGL, leading to sustained elevation of 2-AG levels . This prolonged elevation results in continuous activation of CB1 and CB2 receptors, which can have long-term effects on cellular function . Additionally, the stability and degradation of the compound in laboratory settings are crucial factors that influence its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide significant enzyme occupancy and therapeutic effects without adverse effects . At higher doses, it can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is metabolized via hydroxylation and N-dealkylation . These metabolic processes are crucial for the compound’s biotransformation and elimination from the body. The involvement of specific enzymes and cofactors in these pathways can influence the compound’s metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Formation of the Ketone: The ketone functionality can be introduced through oxidation reactions, such as using Jones reagent or PCC (Pyridinium chlorochromate).

Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and employing greener chemistry principles to minimize waste and improve yield.

Types of Reactions:

Oxidation: The ketone group can undergo further oxidation to form carboxylic acids under strong oxidizing conditions.

Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Jones reagent (chromic acid in acetone), PCC.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It can serve as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It can be used in studies investigating the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Comparison with Similar Compounds

- Methyl 1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylate

- Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate

- Methyl 1-(4-methylphenyl)-4-oxocyclohexane-1-carboxylate

Comparison:

- Fluorine Substitution: The presence of a fluorine atom in Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate can significantly alter its electronic properties, making it more electronegative and potentially more reactive in certain chemical reactions.

- Biological Activity: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated counterparts.

- Physical Properties: The fluorine atom can influence the compound’s solubility, boiling point, and overall stability.

Properties

IUPAC Name |

methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQFIBJQOZPYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608502 | |

| Record name | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80912-51-2 | |

| Record name | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.